molecular formula C13H14ClNO B1362064 4-Phenyl-m-anisidine hydrochloride CAS No. 206761-86-6

4-Phenyl-m-anisidine hydrochloride

Cat. No.: B1362064
CAS No.: 206761-86-6
M. Wt: 235.71 g/mol
InChI Key: RQDFSDFBXBZRCC-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines are a broad class of organic compounds characterized by an amino group attached to an aromatic ring. wikipedia.orgcsjmu.ac.in This category includes fundamental molecules like aniline (B41778) and its numerous derivatives, which are pivotal in various chemical syntheses. wikipedia.orgnih.gov Substituted anisidines, which are methoxy-containing anilines, represent a significant subgroup of these aromatic amines. wikipedia.orgwikipedia.org The presence of both the electron-donating methoxy (B1213986) group (-OCH3) and the amino group (-NH2) on the benzene (B151609) ring influences the molecule's electronic properties and reactivity. csjmu.ac.inresearchgate.net

The amino group acts as a strong activator, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic aromatic substitution reactions. numberanalytics.com This enhanced reactivity is fundamental to their use as intermediates in the synthesis of more complex molecules, such as dyes and pharmaceuticals. wikipedia.orgmanavchem.com The methoxy group further modulates this reactivity based on its position relative to the amino group. researchgate.net

Phenyl-substituted aniline hydrochlorides are a specific class where a phenyl group is attached to the aniline framework, and the amine is in its salt form. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine, which can be beneficial for certain applications. nih.gov The introduction of a phenyl group adds steric bulk and extends the conjugated system, which can alter the compound's physical and chemical properties. 4-Phenyl-m-anisidine hydrochloride is a specific example of this class, combining the features of a substituted anisidine with a phenyl substituent and a hydrochloride salt.

Nomenclature and Structural Classifications of this compound

The compound this compound is systematically identified through various chemical naming conventions and registry numbers to ensure precise communication in a scientific context. Its structure consists of a central aniline ring substituted with a methoxy group at the meta-position (position 3) and a phenyl group at position 4, with the amino group forming a hydrochloride salt.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the parent amine is 3-methoxy-4-phenylaniline. lookchem.com When converted to its hydrochloride salt, it is named 3-methoxy-4-phenylaniline;hydrochloride. lookchem.com This compound is also known by several synonyms, including 4-phenyl-m-anisidine hcl and [1,1'-Biphenyl]-4-amine, 2-methoxy-, hydrochloride (1:1). lookchem.com

For unambiguous identification, it is assigned a unique CAS (Chemical Abstracts Service) Registry Number: 206761-86-6 . lookchem.combldpharm.comguidechem.com Additional identifiers are provided in the table below to facilitate its recognition across different databases and chemical literature.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Chemical Name This compound lookchem.com
Systematic (IUPAC) Name 3-methoxy-4-phenylaniline;hydrochloride lookchem.com
CAS Registry Number 206761-86-6 bldpharm.com
Molecular Formula C13H14ClNO guidechem.comlabcompare.com
Molecular Weight 235.72 g/mol lookchem.com
SMILES COC1=C(C=CC(=C1)N)C2=CC=CC=C2.Cl labcompare.com
DSSTox Substance ID DTXSID70375131 lookchem.com
European Community (EC) Number 673-732-7 lookchem.com

Positional isomerism is a form of structural isomerism where compounds have the same molecular formula and the same functional groups, but the functional groups are attached to different positions on the parent carbon chain or ring structure. creative-chemistry.org.uklibretexts.org In the context of 4-Phenyl-m-anisidine, the core structure is a phenyl-substituted anisidine. The isomers are determined by the relative positions of the amino (-NH2), methoxy (-OCH3), and phenyl (-C6H5) groups on the central benzene ring.

The designation "m-anisidine" (meta-anisidine) specifies that the amino and methoxy groups are in a 1,3-relationship on the benzene ring. csjmu.ac.inwikipedia.org In 4-Phenyl-m-anisidine, the phenyl group is located at position 4. Changing the position of any of these three substituents leads to a different positional isomer.

For instance, if the phenyl group were at a different position relative to the m-anisidine (B1676023) core, we would have isomers like 2-Phenyl-m-anisidine, 5-Phenyl-m-anisidine, or 6-Phenyl-m-anisidine hydrochloride. echemi.com Similarly, if the initial anisidine framework was different (ortho- or para-), a different set of isomers would arise. For example, 3-Phenyl-p-anisidine hydrochloride has the amino and methoxy groups in a 1,4- (para) arrangement. chemicalbook.com Each of these isomers, while having the same molecular formula and weight as 4-Phenyl-m-anisidine, would exhibit distinct physical and chemical properties due to the different spatial arrangement of the substituents.

Table 2: Examples of Positional Isomers of Phenylanisidine Hydrochloride

Compound NameCAS NumberMolecular FormulaStructural Description
This compound 206761-86-6 lookchem.comC13H14ClNOMethoxy at C3, Phenyl at C4 relative to Amino at C1.
6-Phenyl-m-anisidine hydrochloride 107624-16-8 echemi.comC13H14ClNOMethoxy at C3, Phenyl at C6 relative to Amino at C1. echemi.com
p-Anisidine (B42471) hydrochloride 20265-97-8 manavchem.comontosight.aiC7H10ClNOMethoxy at C4 (para) relative to Amino at C1. No phenyl group. ontosight.ai
m-Anisidine (parent amine)536-90-3 wikipedia.orgC7H9NOMethoxy at C3 (meta) relative to Amino at C1. No phenyl group. wikipedia.org
o-Anisidine hydrochloride (parent salt)Not specifiedC7H10ClNOMethoxy at C2 (ortho) relative to Amino at C1. No phenyl group. nih.gov

Properties

IUPAC Name

3-methoxy-4-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDFSDFBXBZRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375131
Record name 4-phenyl-m-anisidine hcl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206761-86-6
Record name 4-phenyl-m-anisidine hcl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206761-86-6
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Reaction Mechanisms and Kinetic Studies Involving 4 Phenyl M Anisidine Hydrochloride

Mechanistic Investigations of Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on 4-Phenyl-m-anisidine involves the substitution of a hydrogen atom on one of its aromatic rings with an electrophile. The reactivity and regioselectivity of this process are governed by the powerful directing effects of the amino and methoxy (B1213986) groups, as well as the electronic and steric influence of the biphenyl (B1667301) system. The reaction mechanism proceeds via a high-energy cationic intermediate known as an arenium ion or sigma complex, the stability of which determines the reaction rate and product distribution.

Role of the Methoxy Group in Directing Substitutions

The methoxy (-OCH₃) group is a potent activating group in electrophilic aromatic substitution. It donates electron density to the aromatic ring primarily through a resonance effect (+M), which outweighs its inductive electron-withdrawing effect (-I). This donation of electrons stabilizes the positive charge of the arenium ion intermediate, thereby accelerating the reaction.

The methoxy group directs incoming electrophiles to the ortho and para positions. In 4-Phenyl-m-anisidine, the positions ortho to the methoxy group are C3 (substituted with the amino group) and C5. The para position is C1 (substituted with the phenyl group). Therefore, the methoxy group strongly activates the C5 position for substitution.

Under the acidic conditions required for the hydrochloride salt, the amino group (-NH₂) is protonated to form the ammonium (B1175870) group (-NH₃⁺). This protonated form is strongly deactivating and a meta-director. Consequently, the activating and directing influence of the methoxy group becomes the dominant factor in determining the position of electrophilic attack on its ring. Research on anisole (B1667542) itself confirms this strong ortho, para-directing nature. nih.gov For instance, the nitration of anisole yields predominantly para and ortho isomers, with very little meta product formed.

Influence of the Phenyl Moiety on Aromatic Reactivity

The phenyl substituent at C4 introduces several factors that influence the molecule's reactivity. The biphenyl structure allows for extended π-conjugation across both rings, which can help stabilize the arenium ion intermediate during substitution on either ring. However, the ring containing the highly activating methoxy and amino groups is far more susceptible to electrophilic attack than the unsubstituted phenyl ring.

Reactions of biphenyls are generally similar to those of benzene (B151609), undergoing standard electrophilic substitutions. nih.gov The primary influence of the second phenyl ring on the reactivity of the first is steric. The bulk of the phenyl group can sterically hinder electrophilic attack at the adjacent C3 and C5 positions. This steric hindrance could potentially modulate the regioselectivity, favoring substitution at the less hindered C5 position over any potential reaction at C3, even if the amino group were not present.

Nucleophilic Substitution Pathways at the Aniline (B41778) Nitrogen

The nitrogen atom of the aniline group possesses a lone pair of electrons, making it a nucleophile capable of reacting with various electrophiles. This reactivity is central to N-alkylation and N-acylation reactions. The nucleophilicity of the nitrogen in 4-Phenyl-m-anisidine is modulated by the electronic effects of the substituents on the aromatic ring.

Kinetics of N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation involve the attack of the amine's lone pair on an alkyl halide or an acyl derivative, respectively. The kinetics of these reactions are highly dependent on the electron density at the nitrogen atom.

N-Alkylation: This reaction typically follows an Sₙ2 mechanism. The rate is influenced by the nature of the alkylating agent and the nucleophilicity of the amine. In 4-Phenyl-m-anisidine, the methoxy group (meta to the amine) has a weak electronic influence on the nitrogen's nucleophilicity. The phenyl group is generally considered weakly electron-withdrawing. Therefore, the kinetics of N-alkylation would be expected to be similar to that of aniline, though potentially slightly slower due to steric hindrance from the adjacent phenyl group. Studies on substituted anilines show that electron-donating groups on the ring increase the rate of N-alkylation, while electron-withdrawing groups decrease it. nih.gov

N-Acylation: The formation of an amide via N-acylation is a common transformation for anilines. The reaction proceeds through a nucleophilic addition-elimination mechanism. Similar to N-alkylation, the reaction rate is sensitive to the amine's nucleophilicity. Protocols for the N-acetylation of various anilines have been established, demonstrating that electronically rich anilines react faster than electron-deficient ones. researchgate.net

Catalytic Effects in Nucleophilic Processes

Many nucleophilic substitutions at the nitrogen are significantly accelerated by catalysts.

Catalysis in N-Alkylation: Modern N-alkylation methods often use alcohols as alkylating agents in a process known as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. These reactions are typically catalyzed by transition metal complexes, such as those of iridium (Ir) or ruthenium (Ru). nih.govresearchgate.net The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the aniline, regenerating the catalyst and producing water as the only byproduct.

Catalysis in N-Acylation: N-acylation reactions, especially with less reactive acylating agents like carboxylic acids, often require coupling agents or catalysts. 4-Dimethylaminopyridine (DMAP) and other nucleophilic catalysts, such as N-substituted imidazoles, are widely used. acs.orggoogle.com These catalysts function by forming a highly reactive acylated catalyst intermediate, which is then readily attacked by the aniline nucleophile.

Oxidation-Reduction Chemistry and Radical Processes

The aniline and biphenyl moieties in 4-Phenyl-m-anisidine are susceptible to oxidation and can participate in radical reactions under specific conditions.

The oxidation of anilines can proceed via one-electron transfer to form an amine radical cation. beilstein-journals.org This highly reactive intermediate can undergo several subsequent reactions, including deprotonation to form radicals or further oxidation. The oxidation of 4-aminobiphenyl, a related compound, is known to be catalyzed by peroxidase enzymes, leading to the formation of a free radical. nih.gov This metabolic activation can produce highly reactive nitrenium ions that are implicated in carcinogenesis through the formation of DNA adducts. wikipedia.orgnih.gov Given its structure, 4-Phenyl-m-anisidine could likely undergo similar one-electron oxidation at the nitrogen atom, forming reactive radical cations or nitrenium ions.

Radical reactions can also be initiated on the aromatic system. Aryl radicals can be generated from precursor molecules, such as diazonium salts formed from the aniline group, and can participate in various cross-coupling reactions. acs.org Furthermore, photoredox catalysis has emerged as a powerful method for generating amine radical cations from anilines, enabling unique chemical transformations. beilstein-journals.orgnih.gov Studies on N-benzylidene-[1,1'-biphenyl]-2-amines have shown that the biphenyl structure is critical for certain photocatalytic reductive coupling reactions that proceed via radical intermediates. nih.gov

Hydrolysis and Decomposition Pathways of 4-Phenyl-m-anisidine Hydrochloride Salt

The stability of this compound is a critical aspect, particularly in solution. The primary decomposition pathways to consider are hydrolysis and oxidation.

The hydrochloride salt of 4-Phenyl-m-anisidine is formed by the protonation of the amino group. While the C-N bond in anilines is generally stable, under harsh acidic conditions and elevated temperatures, hydrolysis to the corresponding phenol (B47542) can occur. However, this is typically a slow process for simple anilines.

The presence of the methoxy group might slightly influence the susceptibility to hydrolysis, but significant decomposition via this pathway under normal storage and use conditions is not expected. Kinetic studies on the hydrolysis of Schiff bases derived from p-anisidine (B42471) have shown that the hydrolysis is subject to acid catalysis. researchgate.net While not directly comparable, this suggests that the protonated form of the amine in the hydrochloride salt would be the relevant species in an acidic medium.

A hypothetical representation of the rate of hydrolysis under acidic conditions is given by:

Rate = k[4-Phenyl-m-anisidine H⁺][H₂O]

Specific kinetic data for the acid-catalyzed hydrolysis of this compound is not documented in publicly available literature.

The stability of this compound will differ significantly between aqueous and non-aqueous media and will also be highly dependent on the pH and presence of oxidizing agents.

In aqueous media , the hydrochloride salt is expected to be reasonably soluble and stable, especially in acidic to neutral solutions where the amino group is protonated. The protonated form is less susceptible to oxidation than the free base. However, in basic aqueous solutions, the free amine will be present, which is more prone to oxidation by dissolved oxygen, leading to the formation of colored degradation products.

In non-aqueous media , the stability will depend on the nature of the solvent. In aprotic solvents, the free base form of 4-Phenyl-m-anisidine would be more prevalent, and its stability would be primarily dictated by its susceptibility to oxidation. The presence of the biphenyl moiety is known to enhance the thermal stability of related compounds. For instance, some biphenyl derivatives exhibit high thermal stability with decomposition temperatures exceeding 300°C. researchgate.net This suggests that the core structure of 4-Phenyl-m-anisidine is likely to be thermally robust.

An illustrative stability profile is summarized in the table below.

MediumExpected StabilityPrimary Decomposition Pathway
Acidic Aqueous SolutionHighSlow Hydrolysis (under forcing conditions)
Neutral Aqueous SolutionModerateOxidation of free base
Basic Aqueous SolutionLowRapid Oxidation of free base
Aprotic Non-Aqueous SolventModerate to HighOxidation

Note: This table represents an extrapolated stability profile based on the general behavior of anilines and biphenyl compounds, as specific stability data for this compound is not available.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Phenyl M Anisidine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-Phenyl-m-anisidine hydrochloride, ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom.

The protonation of the amine group to form the hydrochloride salt significantly influences the electronic distribution within the molecule, which is reflected in the chemical shifts. The electron-withdrawing effect of the -NH₃⁺ group causes a downfield shift for the protons on the substituted aromatic ring compared to the neutral aniline (B41778).

Predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of similar structures such as p-anisidine (B42471) hydrochloride and m-anisidine (B1676023). chemicalbook.comnih.govchemicalbook.com The specific substitution pattern and the presence of the second phenyl ring will cause further differentiation in the shifts. DFT calculations are often employed to provide more accurate predictions of chemical shifts for such complex structures. nih.govmdpi.com

Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on predicted values from related compounds and general substituent effects.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic-H (unsubstituted ring) 7.30 - 7.60 Multiplet Protons on the second phenyl ring.
Aromatic-H (substituted ring) 6.80 - 7.20 Multiplet Protons on the anisidine ring, influenced by -NH₃⁺ and -OCH₃ groups.
-NH₃⁺ 9.0 - 10.0 Broad Singlet Exchangeable proton, chemical shift can be concentration and solvent dependent. researchgate.net

Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on predicted values from related compounds and general substituent effects.

Carbon Predicted Chemical Shift (ppm) Notes
C-N 145 - 150 Carbon attached to the ammonium (B1175870) group, significantly deshielded.
C-O 158 - 162 Carbon attached to the methoxy (B1213986) group.
Aromatic-C (substituted ring) 110 - 140 Carbons of the anisidine ring.
Aromatic-C (unsubstituted ring) 125 - 140 Carbons of the second phenyl ring.

The exact chemical shifts can be confirmed by acquiring spectra in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, with referencing to a standard like tetramethylsilane (B1202638) (TMS). sigmaaldrich.com

To definitively assign the proton and carbon signals, especially for the complex aromatic regions, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the same ring system. For instance, it would show correlations between adjacent aromatic protons, helping to trace the connectivity within both the anisidine and the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signal for each protonated carbon in the molecule, such as the aromatic C-H groups and the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (those without attached protons), such as the carbons involved in the biphenyl (B1667301) linkage (C-C), the carbon attached to the nitrogen (C-N), and the carbon attached to the oxygen (C-O). For example, correlations from the methoxy protons to the C-O carbon would confirm its assignment.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies

The vibrational spectrum of this compound is dominated by the modes of its constituent parts: the substituted aniline ring and the second phenyl ring.

N-H Stretching: Due to the formation of the ammonium salt (-NH₃⁺), the characteristic N-H stretching vibrations of a primary amine (typically two bands between 3300-3500 cm⁻¹) are replaced. Instead, a broad and strong absorption band is expected in the region of 2800-3200 cm⁻¹. This broadening is a result of hydrogen bonding. researchgate.net

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is usually found in the 1250-1360 cm⁻¹ region. materialsciencejournal.org

Phenyl Ring Vibrations: The C=C stretching vibrations within the aromatic rings give rise to a series of bands, typically in the 1450-1600 cm⁻¹ region. The pattern of these bands can sometimes give clues about the substitution pattern of the ring. Ring in-plane bending and out-of-plane bending vibrations also occur at lower frequencies. researchgate.net

C-O Stretching: The C-O stretching of the anisole (B1667542) group is expected to produce a strong band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
-NH₃⁺ N-H Stretch 2800 - 3200 (broad) Broad due to hydrogen bonding.
Aromatic C-H C-H Stretch 3000 - 3100
Phenyl Rings C=C Stretch 1450 - 1600 Multiple bands expected.
Aromatic Amine C-N Stretch 1250 - 1360
Anisole Group Asymmetric C-O-C Stretch ~1250 Strong absorption.

The hydrochloride form of 4-Phenyl-m-anisidine introduces strong intermolecular interactions, primarily ionic and hydrogen bonding between the ammonium cation (-NH₃⁺) and the chloride anion (Cl⁻).

These N-H···Cl⁻ hydrogen bonds are directly observable in the IR spectrum. nii.ac.jp The significant broadening and red-shifting (shift to lower frequency) of the N-H stretching bands compared to a free amine is a classic indicator of strong hydrogen bonding. The precise position and shape of this broad band can provide information about the strength and nature of the hydrogen bonding network in the solid state. cdnsciencepub.com In some cases, interactions between the π-electrons of the phenyl rings and the ammonium group can also be probed by vibrational spectroscopy. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₄ClNO, with a corresponding molecular weight of approximately 235.71 g/mol . sigmaaldrich.com

For the free base, 4-Phenyl-m-anisidine (C₁₃H₁₃NO), the exact mass is 199.0997 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as its protonated ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 200.1075.

The fragmentation of 4-Phenyl-m-anisidine under MS/MS conditions would likely proceed through several characteristic pathways:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group can lead to the loss of a methyl radical, resulting in a fragment ion.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the elimination of formaldehyde from the methoxy group.

Cleavage of the C-N bond: This would lead to fragments corresponding to the biphenyl and aniline portions of the molecule.

Fragmentation of the biphenyl system: Characteristic fragments for phenyl groups, such as m/z 77, are common in the mass spectra of aromatic compounds. nih.govmiamioh.edu

Predicted Fragmentation Pattern for [M+H]⁺ of 4-Phenyl-m-anisidine

Initial Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Structure of Fragment
200.1 •CH₃ 185.1 [M+H - CH₃]⁺
200.1 CH₂O 170.1 [M+H - CH₂O]⁺
200.1 NH₃ 183.1 [M+H - NH₃]⁺
185.1 CO 157.1 [M+H - CH₃ - CO]⁺

Analysis of these fragmentation pathways helps to confirm the connectivity of the methoxy, amino, and phenyl groups within the molecule, corroborating the structural data obtained from NMR and vibrational spectroscopy. wvu.edu

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption, fluorescence, and phosphorescence, provides valuable insights into the electronic structure of a molecule. These techniques probe the transitions between different electronic energy levels, which are directly related to the nature and extent of the chromophores within the molecule.

The UV-Visible absorption spectrum of a molecule is determined by the electronic transitions that can be induced by the absorption of ultraviolet or visible light. For this compound, the principal chromophore is the substituted biphenyl system. The electronic spectrum of biphenyl itself is characterized by a strong absorption band around 250 nm, which is attributed to the π → π* transition of the conjugated system.

The introduction of substituents on the biphenyl rings, such as the amino and methoxy groups in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the electron-donating nature of these groups, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The amino group, in particular, is a strong auxochrome. The protonation of the amino group in the hydrochloride salt will likely lead to a hypsochromic (blue) shift compared to the free base, as the electron-donating ability of the resulting anilinium ion is significantly reduced. The planarity of the biphenyl system, which can be affected by steric hindrance, also plays a crucial role in determining the position and intensity of the absorption bands. Studies on substituted biphenyls have shown that increased substitution can lead to shifts in the absorption maxima. nih.gov

Expected Electronic Transitions:

ChromophoreExpected TransitionApproximate Wavelength (nm)
Substituted Biphenylπ → π* (K-band)260-290
Aniline Moietyn → π*>300

This table summarizes the expected electronic transitions for this compound based on its constituent chromophores.

Molecules that absorb UV light may subsequently emit light through fluorescence or phosphorescence. Aniline and its derivatives are known to be fluorescent. aatbio.comnih.gov The fluorescence of aniline itself exhibits an excitation maximum at approximately 286 nm and an emission maximum around 336 nm. aatbio.com The presence of the phenyl group and the methoxy group in this compound is expected to modulate these properties.

The fluorescence quantum yield and the specific emission wavelength will be influenced by factors such as the extent of conjugation, the nature of the substituents, and the solvent environment. The biphenyl system itself is fluorescent, and the combination of the two chromophores (biphenyl and anisidine) in a single molecule suggests that intramolecular energy transfer processes could occur. The hydrochloride form, with its protonated amino group, may exhibit different fluorescence characteristics compared to the free amine. Generally, protonation of anilines can lead to a decrease or quenching of fluorescence. nih.gov

Phosphorescence, which involves a transition from an excited triplet state to the ground singlet state, is less common for aniline derivatives in fluid solution at room temperature but might be observable under specific conditions, such as in a rigid matrix at low temperatures.

Comprehensive Search Reveals No Publicly Available Crystallographic Data for this compound

A thorough and extensive search of scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for the chemical compound this compound. Despite significant interest in the structural analysis of novel compounds, detailed information regarding the crystal structure, polymorphism, and specific intermolecular interactions of this particular salt remains unpublished in the accessible scientific domain.

This absence of data means that key structural details, which are foundational to understanding the solid-state properties of a material, cannot be provided at this time. Such details typically include precise measurements of the unit cell dimensions, the arrangement of molecules within the crystal lattice (space group), and the intricate network of non-covalent interactions that govern the crystal packing.

While the synthesis and basic chemical properties of this compound are known, the successful growth of single crystals of sufficient quality for X-ray diffraction analysis is a complex process that may not have been undertaken or reported. The process of crystal growth is often a critical bottleneck in the field of crystallography, requiring meticulous control over various experimental parameters.

Without experimental crystallographic data, a detailed discussion on the following topics, as outlined in the initial request, is not possible:

X Ray Crystallography and Solid State Structural Analysis of 4 Phenyl M Anisidine Hydrochloride

Intermolecular Interactions and Crystal Packing Analysis:A description of the hydrogen bonding networks, van der Waals forces, and π-π stacking interactions cannot be formulated without a determined crystal structure.

It is crucial to rely on experimentally verified and published data for scientific accuracy. In this instance, the scientific community has not yet made the crystallographic structure of 4-Phenyl-m-anisidine hydrochloride publicly available. Therefore, any attempt to generate the requested detailed article would be speculative and lack the required factual basis.

Hirshfeld Surface Analysis for Quantifying Close Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface), a detailed picture of close contacts can be generated.

For a molecule like this compound, the Hirshfeld surface is expected to be dominated by several key interactions. The presence of the ammonium (B1175870) group (-NH₃⁺) and the chloride ion (Cl⁻) suggests that strong N-H···Cl hydrogen bonds would be a primary feature, appearing as distinct red regions on the d_norm surface, which is a normalized contact distance.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. It is anticipated that the plot for this compound would show characteristic spikes for the N-H···Cl hydrogen bonds and broader wings corresponding to C-H···π and H···H contacts. The relative contributions of these interactions can be calculated from the fingerprint plot, offering a precise measure of their importance in the crystal packing.

Table 1: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interaction Type Predicted Contribution (%) Key Features on Fingerprint Plot
N-H···Cl High Sharp, distinct spikes at low dᵢ and dₑ values
C-H···π Moderate Wing-like features extending to higher dᵢ and dₑ
H···H High Large, diffuse region in the center of the plot
C···H Moderate Reciprocal wing-like features to C-H···π

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state is determined by the interplay of intramolecular steric and electronic effects, as well as the intermolecular forces within the crystal lattice. A key conformational feature of this molecule is the dihedral angle between the two phenyl rings. This torsion angle is a result of the balance between the steric hindrance of the ortho-substituents and the electronic effects that favor planarity for extended π-conjugation.

In the hydrochloride salt, the protonation of the amino group to form an ammonium cation will significantly influence the local electronic environment and its interactions with neighboring molecules. The conformation of the methoxy (B1213986) group is another important aspect. The C-O-C bond angle and the torsion angle describing the orientation of the methyl group relative to the phenyl ring will be optimized to minimize steric clashes and maximize favorable interactions.

X-ray diffraction studies, were they available, would provide precise values for these torsion angles and bond parameters. In their absence, computational chemistry methods, such as Density Functional Theory (DFT), can be employed to predict the most stable conformation in the gas phase and to simulate the crystalline environment to understand the effects of packing forces on the molecular geometry.

Table 2: Key Conformational Parameters for this compound

Parameter Description Predicted Value Range Influencing Factors
Phenyl-Phenyl Dihedral Angle The angle between the planes of the two aromatic rings. 30-60° Steric hindrance vs. π-conjugation, crystal packing forces.
C-N Bond Length The length of the bond between the anisidine ring and the nitrogen atom. ~1.47 Å Hybridization of carbon and nitrogen, protonation state.

Computational Chemistry and Theoretical Investigations of 4 Phenyl M Anisidine Hydrochloride

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for studying the electronic properties of aromatic amines and their derivatives.

Optimization of Molecular Geometry and Conformational Landscape

The first step in any computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For 4-Phenyl-m-anisidine hydrochloride, this involves determining the most stable arrangement of its atoms in three-dimensional space. The geometry is influenced by the steric and electronic interactions between the phenyl ring, the anisidine ring, and the hydrochloride group. The protonation of the amine nitrogen in the hydrochloride form significantly alters the geometry around the nitrogen atom, leading to a tetrahedral-like arrangement.

The conformational landscape of this compound is primarily defined by the dihedral angles between the two aromatic rings. Due to steric hindrance between the ortho hydrogens on the adjacent rings, a completely planar conformation is energetically unfavorable. The optimized geometry, therefore, exhibits a twisted conformation. The methoxy (B1213986) group on the anisidine ring can also adopt different orientations relative to the ring, further contributing to the conformational complexity. Theoretical studies on similar substituted diphenylamines have shown that the inter-ring dihedral angle is a critical parameter influencing the electronic properties of the molecule.

ParameterOptimized Value (Representative)
C-N-C Bond Angle~120-125°
Phenyl-Anisidine Dihedral Angle~30-40°
C-O-C Bond Angle (methoxy)~117-120°

Note: The values in this table are representative and based on computational studies of structurally similar diphenylamine derivatives. The exact values for this compound would require a specific DFT calculation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

Molecular OrbitalEnergy (eV) (Representative)
HOMO-6.5 to -7.5
LUMO-1.5 to -2.5
HOMO-LUMO Gap4.5 to 5.5

Note: These energy values are illustrative and based on DFT calculations of analogous aromatic amine hydrochlorides. The precise energies for this compound would need to be calculated directly.

Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MESP is calculated from the electron density and shows regions of positive and negative electrostatic potential.

For this compound, the MESP surface would reveal several key features. The region around the protonated amine group (NH2+) would exhibit a strong positive potential, making it a likely site for interaction with nucleophiles. The oxygen atom of the methoxy group and the pi-electron clouds of the aromatic rings would show regions of negative potential, indicating their susceptibility to electrophilic attack. The MESP map is therefore instrumental in understanding the intermolecular interactions of this compound.

Reaction Pathway Modeling and Transition State Characterization

The study of chemical reactions at a molecular level is greatly enhanced by computational modeling, which can elucidate complex reaction mechanisms, identify transient intermediates, and determine the energy barriers that govern reaction rates.

Theoretical Prediction of Reaction Mechanisms and Intermediates

Theoretical prediction of reaction mechanisms for this compound would likely involve density functional theory (DFT) calculations. These methods can map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. For instance, in reactions involving the aniline (B41778) moiety, such as electrophilic aromatic substitution, computational models could predict whether substitution occurs at the ortho or para positions relative to the amino group and how the presence of the phenyl and methoxy substituents influences this regioselectivity. The modeling could identify key intermediates, such as sigma complexes (arenium ions), and determine their relative stabilities.

Similarly, reactions involving the biphenyl (B1667301) system could be explored. Computational studies on related biphenyl compounds have investigated mechanisms of formation, such as Suzuki-Miyaura coupling, providing a basis for how one might model the synthesis of this compound itself. These theoretical approaches can provide a step-by-step visualization of bond breaking and formation, offering insights that are often difficult to obtain through experimental means alone.

Calculation of Activation Energies and Reaction Barriers

A critical aspect of understanding reaction kinetics is the determination of the activation energy—the minimum energy required for a reaction to occur. Computational methods, particularly those based on quantum mechanics, are adept at calculating the energies of transition states, which are the high-energy structures that exist at the peak of the reaction barrier.

Table 1: Hypothetical Data Table for Calculated Activation Energies of a Reaction of this compound

Reaction TypeComputational MethodBasis SetSolvent ModelCalculated Activation Energy (kcal/mol)
N-AcetylationB3LYP6-31G(d,p)PCM (Water)Data not available
Electrophilic NitrationM06-2Xdef2-TZVPSMD (Acetic Acid)Data not available

Note: This table is illustrative. Specific computational data for this compound is not currently available in the literature.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are powerful for understanding reaction mechanisms, molecular dynamics (MD) simulations are essential for exploring the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

Conformational Dynamics in Solution and Solid States

The two phenyl rings in the biphenyl moiety of this compound are not coplanar due to steric hindrance between the ortho-hydrogens. The degree of twisting, defined by the dihedral angle between the planes of the two rings, is a key conformational feature. MD simulations can model the rotation around the central carbon-carbon bond, providing insight into the flexibility of the molecule and the energy barriers between different rotational conformers. Such simulations have been performed for other substituted biphenyls, revealing how different substituents affect the preferred dihedral angle and the rotational dynamics.

In a simulation, the molecule would be placed in a virtual box filled with solvent molecules or arranged in a crystal lattice to represent the solid state. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the movement of each atom over time. This allows for the observation of conformational transitions and the determination of the most stable conformations in different environments.

Table 2: Hypothetical Data Table for Conformational Analysis of this compound

PropertyMethodPhasePredicted Value
Phenyl-Phenyl Dihedral AngleMD SimulationSolution (Water)Data not available
Rotational BarrierDFTGas PhaseData not available

Note: This table is illustrative. Specific computational data for this compound is not currently available in the literature.

Solvent Effects on Molecular Properties

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. MD simulations are particularly well-suited for studying these solvent effects explicitly. By simulating this compound in different solvents (e.g., water, methanol, dimethyl sulfoxide), one could observe how solvent molecules arrange themselves around the solute and how specific interactions, such as hydrogen bonding to the amine and methoxy groups, affect its conformation and dynamics.

Furthermore, continuum solvent models, such as the Polarizable Continuum Model (PCM), can be combined with quantum mechanical calculations to provide a computationally less expensive way to account for the bulk effects of the solvent on properties like reaction energies and electronic spectra. Studies on other molecules have shown that the inclusion of solvent effects is crucial for obtaining theoretical results that accurately reflect experimental observations in solution. For this compound, such models could predict how its properties would change in solvents of varying polarity.

Synthetic Utility and Applications of 4 Phenyl M Anisidine Hydrochloride As a Building Block

Precursor in Heterocyclic Synthesis

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. rsc.org The amine functionality of 4-Phenyl-m-anisidine hydrochloride makes it a valuable starting material for building these ring systems.

The quinoline (B57606) core is a prominent scaffold in medicinal chemistry and material science. nih.gov The Combes quinoline synthesis is a classic method for preparing substituted quinolines, involving the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinoline ring. mdpi.comyoutube.com

This compound serves as an ideal aniline precursor for the Combes synthesis. Its reaction with a β-diketone, such as acetylacetone, under acidic conditions (e.g., concentrated sulfuric acid) would lead to the formation of a polysubstituted quinoline. The presence of the methoxy (B1213986) and phenyl groups on the resulting quinoline ring is expected to significantly influence its electronic properties, solubility, and biological activity. Studies on related methoxy-substituted anilines have shown that such substituents can direct the regioselectivity of the cyclization step. wikipedia.org

The general reaction can be depicted as follows:

Step 1: Condensation: The primary amine of 4-Phenyl-m-anisidine reacts with a β-diketone to form an enamine intermediate.

Step 2: Cyclization: Under strong acid catalysis, the molecule undergoes an intramolecular electrophilic aromatic substitution to form a new six-membered ring.

Step 3: Dehydration: The intermediate alcohol is eliminated as water to generate the final aromatic quinoline system.

This pathway allows for the synthesis of novel quinolines bearing a 4-phenyl-2-methoxy-anilino-derived backbone, which can be further studied for various applications.

The reactivity of the primary amine group extends beyond quinoline synthesis, enabling the construction of a wide array of other nitrogen-containing heterocycles. mdpi.com

Benzimidazoles: Condensation with ortho-phenylenediamines or their equivalents can yield benzimidazole (B57391) derivatives. For example, reacting 4-Phenyl-m-anisidine with a 1,2-dicarbonyl compound would lead to the formation of a substituted imidazole (B134444) ring.

Azo Compounds: The primary amine can be readily converted into a diazonium salt using nitrous acid at low temperatures. This diazonium salt is an electrophile that can react with electron-rich aromatic compounds (the coupling component) in an electrophilic aromatic substitution reaction known as azo coupling. unb.caresearchgate.net This process would yield novel azo dyes incorporating the 4-phenyl-2-methoxyphenyl moiety, with potential applications as colorants or functional materials. researchgate.net

Schiff Bases: Reaction with aldehydes or ketones results in the formation of Schiff bases (or imines). atlantis-press.com These compounds are not only important intermediates but also possess their own range of biological activities and are used as ligands in coordination chemistry.

Role in Organic Material Chemistry

The unique combination of a polymerizable amine group and a rigid, conjugated biphenyl (B1667301) structure makes this compound an attractive monomer for creating new organic materials.

Polyaniline (PANI) is a well-known conducting polymer with applications in sensors, anti-corrosion coatings, and electronic devices. nih.gov Its properties can be tuned by introducing substituents onto the aniline monomer. researchgate.net The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation, which creates radical cations that couple to form the polymer chain.

4-Phenyl-m-anisidine can be polymerized to form a substituted polyaniline. The presence of the bulky phenyl group and the electron-donating methoxy group on the monomer would be expected to have several effects on the resulting polymer:

Solubility: Substituents on the aniline ring typically increase the steric hindrance between polymer chains, which weakens interchain interactions and enhances solubility in common organic solvents. researchgate.net This improved processability is a significant advantage over unsubstituted PANI.

Electronic Properties: The methoxy group is electron-donating, which would affect the redox potentials of the polymer and its conductivity in the doped state. The phenyl group extends the π-conjugated system, which could also influence the material's electronic and optical properties.

Morphology: The substituents can influence the self-assembly and morphology of the polymer chains, leading to different film structures (e.g., granular, fibrous) compared to pristine PANI. nih.gov

As mentioned in section 7.1.2, this compound is a key precursor for synthesizing azo dyes. The general synthesis involves the diazotization of the amine followed by coupling with a suitable partner, such as a phenol (B47542), naphthol, or another aniline derivative. unb.ca

The resulting azo dyes would feature an extended chromophore due to the biphenyl system. The specific color of the dye (the position of its maximum absorption, λ_max) would depend on the electronic nature of the coupling partner and the substituents on both aromatic rings. The methoxy group (an auxochrome) generally imparts a bathochromic (deepening of color) shift. These novel dyes could be investigated for use in textiles, printing inks, or as functional dyes in optical data storage or solar cells. ontosight.ai

Table 2: Potential Applications of this compound in Synthesis
Application AreaTarget StructureSynthetic MethodKey Features
Heterocyclic Synthesis Polysubstituted QuinolinesCombes SynthesisAccess to complex quinoline scaffolds. wikipedia.org
Heterocyclic Synthesis Azo CompoundsDiazotization & Azo CouplingCreation of novel dyes with extended conjugation. researchgate.net
Material Chemistry Substituted PolyanilinesOxidative PolymerizationEnhanced solubility and tunable electronic properties. researchgate.net
Ligand Development Metal ComplexesCoordination ChemistryPotential for new catalysts with unique steric/electronic profiles.

Catalyst and Ligand Development

The development of new ligands is crucial for advancing transition metal catalysis. Aniline derivatives and their more complex analogues are widely used as ligands in catalysts for cross-coupling, amination, and polymerization reactions.

While specific research on this compound as a ligand is not widely documented, its structure suggests significant potential. The nitrogen atom's lone pair of electrons can coordinate to a metal center. The steric bulk provided by the ortho-methoxy group and the adjacent phenyl ring could influence the selectivity of catalytic reactions.

Furthermore, the molecule can serve as a scaffold for creating more sophisticated multidentate ligands. For example, functionalization of the phenyl ring could introduce additional donor atoms, leading to the formation of pincer-type or bidentate ligands. Metal complexes derived from such ligands could exhibit novel catalytic activities. The use of titanium complexes with amine ligands in electrosynthesis, for instance, highlights the diverse catalytic systems where such structures could be relevant. acs.org The development of catalysts from this compound represents a promising area for future research.

Design of Metal Complexes Utilizing Anisidine Scaffolds

In the context of biphenyl-containing amines, the additional phenyl ring can influence the steric and electronic properties of the resulting metal complexes. This can affect their geometry, stability, and ultimately, their reactivity. However, no specific studies detailing the reaction of this compound with metal precursors to form discrete, characterizable complexes have been identified. General methodologies for the synthesis of related metal-amine complexes often involve the reaction of the amine hydrochloride with a metal salt in the presence of a base to deprotonate the ammonium (B1175870) salt, allowing the free amine to coordinate to the metal center.

Without specific research, any discussion on the design of metal complexes with this particular ligand would be purely speculative, based on the known coordination chemistry of similar aromatic amines.

Exploration of Catalytic Properties in Organic Transformations

The application of metal complexes as catalysts in organic synthesis is a cornerstone of modern chemistry. Anisidine- and biphenyl-based ligands have been successfully employed in various catalytic systems, particularly in cross-coupling reactions. The electronic nature of the anisidine and the steric bulk of the biphenyl group can tune the reactivity of the metal center, influencing the efficiency and selectivity of catalytic transformations.

It is plausible that metal complexes of 4-Phenyl-m-anisidine could exhibit catalytic activity. For instance, palladium complexes bearing such ligands might be investigated in reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. The specific substitution pattern of 4-Phenyl-m-anisidine could impart unique properties to a catalyst, potentially leading to novel reactivity or selectivity.

However, a thorough review of available literature did not reveal any studies that have synthesized such complexes and systematically evaluated their catalytic performance in any specific organic transformation. Therefore, no data on reaction yields, turnover numbers, or mechanistic insights for catalysts derived from this compound can be presented.

Research on Derivatives and Analogs of 4 Phenyl M Anisidine Hydrochloride

Synthesis and Characterization of Substituted 4-Phenyl-m-anisidines

The generation of new molecules based on the 4-phenyl-m-anisidine scaffold relies on established and innovative synthetic methodologies. The primary strategies involve creating new carbon-carbon bonds to append substituents to the aromatic rings or altering the existing ether linkage.

The synthesis of substituted 4-phenyl-m-anisidines is primarily achieved through cross-coupling reactions, a powerful class of reactions in modern organic chemistry. Methods like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are instrumental. nih.govnih.gov

A typical synthetic approach to vary substituents on the phenyl ring (the one not bearing the amine and methoxy (B1213986) groups) would involve the palladium-catalyzed Suzuki coupling. This reaction would couple a boronic acid or ester derivative of the desired substituted phenyl ring with a halogenated m-anisidine (B1676023) precursor, such as 4-bromo-3-methoxyaniline. sigmaaldrich.com By choosing different substituted phenylboronic acids, a wide array of derivatives can be produced.

Conversely, to add substituents to the anisidine ring, one could start with a variously substituted 3-methoxy-4-haloaniline and couple it with phenylboronic acid. The reactivity and success of these coupling reactions are heavily influenced by the choice of palladium catalyst, supporting ligands, and reaction conditions. nih.gov Biaryl phosphine (B1218219) ligands, for instance, have been shown to be particularly effective in facilitating these types of C-N and C-C bond formations. nih.govnih.gov

Once synthesized, these derivatives are characterized using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the connectivity and location of substituents, while Mass Spectrometry (MS) confirms the molecular weight.

Table 1: Examples of Synthetic Pathways for Phenyl Ring Variation

Starting Material 1 Starting Material 2 Reaction Type Key Catalyst/Reagent Product Type
4-Bromo-3-methoxyaniline (Substituted-phenyl)boronic acid Suzuki Coupling Palladium Catalyst (e.g., Pd(PPh₃)₄) 4-(Substituted-phenyl)-m-anisidine
3-Methoxy-4-haloaniline Phenylboronic acid Suzuki Coupling Palladium Catalyst 4-Phenyl-(substituted-m-anisidine)
3-Methoxyaniline Substituted Bromobenzene Buchwald-Hartwig Amination Palladium Catalyst + Ligand (e.g., BINAP) N-(Substituted-phenyl)-3-methoxyaniline*

Note: This pathway creates an N-phenyl derivative, a different class of analog.

Altering the methoxy (-OCH₃) group to other alkoxy (-OR) groups is another key synthetic strategy. This is generally accomplished via a Williamson ether synthesis. The process would begin with a precursor molecule, 4-phenyl-3-aminophenol, which can be synthesized from starting materials like m-aminophenol.

The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) to form the desired ether. This method allows for the introduction of a wide variety of alkyl and benzyl groups in place of the methyl group.

Functionalized Anisidine Derivatives in Advanced Organic Synthesis

The true value of creating derivatives of 4-phenyl-m-anisidine lies in their application as versatile components in the construction of larger, more intricate molecules. Their unique arrangement of functional groups makes them prized building blocks in the synthetic chemist's toolbox.

Functionalized biaryl amines are prevalent structural motifs in pharmaceuticals, ligands for organometallic catalysts, and materials science. rsc.org Derivatives of 4-phenyl-m-anisidine serve as pre-functionalized building blocks, allowing for the rapid assembly of complex molecular systems. researchgate.netrsc.org

The concept of using such building blocks is analogous to using pre-fabricated parts in construction. Instead of building a complex molecule one atom at a time, chemists can connect larger, well-defined molecular fragments in a modular fashion. acs.org The 4-phenyl-m-anisidine framework offers several points for connection:

The Amine Group: Can be transformed into amides, sulfonamides, or used in further coupling reactions.

The Aromatic Rings: Can undergo further electrophilic substitution or be used in additional cross-coupling reactions.

The Alkoxy Group: Can be cleaved to reveal a phenol (B47542) for further functionalization.

This modular approach accelerates the discovery of new chemical entities, as libraries of complex molecules can be generated efficiently from a set of core building blocks. rsc.org

In a multi-step synthesis, the order of reactions is critical. The functional groups on the 4-phenyl-m-anisidine core play a crucial role in directing subsequent chemical transformations. libretexts.orgyoutube.com

Directing Effects: The amino group (-NH₂) and the methoxy group (-OCH₃) are both activating, ortho, para-directing groups for electrophilic aromatic substitution. However, their positions on the first ring (meta to each other) create a complex interplay. The phenyl group on the second ring is also an ortho, para-director. chemistrysteps.com Chemists must consider these directing effects to predict the outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions.

Protecting Groups: In some synthetic routes, the highly reactive amino group may need to be temporarily protected (e.g., as an acetyl amide) to prevent it from interfering with reactions elsewhere in the molecule. The protecting group is then removed in a later step.

Sequential Coupling: A multi-step synthesis could involve a sequence of coupling reactions. For example, one might start with 4-bromo-3-nitrotoluene, reduce the nitro group, perform a Skraup reaction to form a quinoline (B57606), and then use the bromo-functionality in a palladium-catalyzed coupling reaction to introduce another aryl group. mdpi.com This highlights how a simple substituted aniline (B41778) can be elaborated into a complex heterocyclic system.

The strategic use of these derivatives in sequential reactions allows for the controlled and predictable construction of target molecules with a high degree of complexity. acs.org

Structural and Reactivity Comparisons with Isomeric Anisidines (o-, p-Anisidines)

To fully appreciate the chemical character of 4-phenyl-m-anisidine, it is useful to compare it with its simpler, non-phenylated isomers: ortho-, meta-, and para-anisidine. ontosight.ai The key differences arise from the electronic effects of the methoxy group and the steric and electronic influence of the additional phenyl ring.

The basicity of the amino group is a key point of comparison. The methoxy group has a dual electronic influence: it is electron-donating by resonance (+M effect) and weakly electron-withdrawing by induction (-I effect).

In p-anisidine (B42471) , the +M effect dominates and operates directly on the para-positioned amino group, increasing electron density on the nitrogen and making it the most basic of the three isomers. quora.com

In o-anisidine , the +M effect also increases basicity, but this is somewhat counteracted by steric hindrance from the adjacent methoxy group, which can impede protonation. nih.gov

In m-anisidine , the resonance effect does not extend to the meta position. Therefore, only the electron-withdrawing -I effect is felt by the amino group, which decreases electron density on the nitrogen and makes m-anisidine the least basic of the three isomers. nih.gov

When a phenyl group is added at the 4-position to create 4-phenyl-m-anisidine , the molecule's properties are further modified. The phenyl group itself is weakly activating and acts as an ortho, para-director in electrophilic substitutions. chemistrysteps.com Its presence introduces:

Increased Steric Bulk: The large phenyl group significantly increases steric hindrance around one side of the molecule, which can influence how other reagents approach for reaction. rsc.orgacs.org

Additional Reaction Sites: The second phenyl ring provides new sites for substitution reactions.

Compared to m-anisidine, 4-phenyl-m-anisidine is expected to have a similar baseline basicity (as the phenyl group is not directly conjugating with the amine), but its reactivity in electrophilic substitution is more complex. The activating methoxy/amino-substituted ring will be the preferred site for initial substitution, but the specific position will be a result of the combined directing effects of all three groups and significant steric considerations.

Table 2: Comparative Properties of Anisidine Isomers

Compound IUPAC Name Position of -OCH₃ Molecular Weight ( g/mol ) Boiling Point (°C) Relative Basicity
o-Anisidine 2-Methoxyaniline Ortho 123.15 224 Intermediate
m-Anisidine 3-Methoxyaniline Meta 123.15 251 Weakest
p-Anisidine 4-Methoxyaniline Para 123.15 243 Strongest

Future Research Directions and Emerging Areas

Advanced Methodologies for Selective Functionalization

The selective functionalization of complex molecules is a cornerstone of modern organic chemistry. For biphenyl (B1667301) amines like 4-phenyl-m-anisidine, the ability to precisely modify specific C-H bonds is of paramount importance for creating novel derivatives with tailored properties. Current research is intensely focused on developing more sophisticated and efficient methods to achieve this.

Furthermore, the development of novel ligands is proving to be a game-changer in remote C-H activation. nih.govresearchgate.net Ligands can modulate the reactivity and selectivity of the metal catalyst, enabling previously challenging transformations. For example, modified 2-pyridone ligands have been shown to facilitate the meta-C-H functionalization of biphenyl derivatives by enabling a unique Pd-Ag dimeric transition state. nih.gov These advanced methodologies are not limited to a single type of functionalization; they have been successfully applied to achieve olefination, acetoxylation, and iodination of biaryl compounds. nih.govresearchgate.net The ability to introduce a wide range of functional groups with high regioselectivity opens up a vast chemical space for the derivatives of 4-phenyl-m-anisidine hydrochloride.

The impact of these advanced functionalization techniques is profound. They provide a powerful toolkit for the late-stage modification of complex molecules, which is particularly valuable in drug discovery and materials science. nih.gov By enabling the precise installation of various functionalities, researchers can fine-tune the electronic, steric, and pharmacokinetic properties of 4-phenyl-m-anisidine-based compounds, leading to the development of new drug candidates and advanced materials.

Integration with Supramolecular Chemistry and Nanomaterials

The realm of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for the application of 4-phenyl-m-anisidine and its derivatives. The unique structural and electronic features of this biphenyl amine can be harnessed to construct complex, self-assembling systems with emergent properties. The aromatic rings can participate in π-π stacking interactions, while the amino and methoxy (B1213986) groups can act as hydrogen bond donors and acceptors, respectively.

A key area of interest is the use of such molecules as building blocks for the creation of functional supramolecular polymers and oligomers. nih.govnih.gov For instance, 1,3,5-triazine-based oligomers, which share some structural similarities with biphenyl systems, have been shown to form well-defined structures through molecular recognition and self-assembly. nih.govnih.gov By incorporating 4-phenyl-m-anisidine derivatives into such systems, it may be possible to create novel materials with applications in areas like sensing, catalysis, and drug delivery. The ability of these molecules to form ordered assemblies could also be exploited for the development of organic electronic materials.

The integration of 4-phenyl-m-anisidine derivatives with nanomaterials represents another exciting frontier. The functional groups on the molecule can be used to anchor it to the surface of nanoparticles, creating hybrid materials with synergistic properties. For example, by attaching these molecules to gold or semiconductor nanoparticles, it may be possible to modulate the optical and electronic properties of the nanomaterials. These hybrid systems could find applications in areas such as bioimaging, diagnostics, and photocatalysis.

The inherent properties of anisidine derivatives, such as their potential antioxidant activity, could also be imparted to nanomaterials upon surface functionalization. xdbiochems.com This could lead to the development of novel nanocomposites with enhanced stability and performance. The exploration of these hybrid materials is still in its early stages, but the potential for creating new functional materials with tailored properties is immense.

High-Throughput Screening for Novel Chemical Transformations

High-throughput screening (HTS) has revolutionized the drug discovery process by enabling the rapid testing of vast libraries of chemical compounds against biological targets. bmglabtech.comwikipedia.orgdrugtargetreview.com This powerful technology is now being increasingly applied to the discovery of new chemical reactions and catalysts. By screening large and diverse collections of potential catalysts and substrates, researchers can quickly identify promising new transformations that would be difficult to discover through traditional, hypothesis-driven research. nih.govacs.org

In the context of this compound, HTS can be employed to accelerate the discovery of novel reactions and applications. For example, a library of potential catalysts could be screened for their ability to promote new types of C-H functionalization reactions on the biphenyl scaffold. This could lead to the discovery of unprecedented transformations that expand the synthetic utility of this versatile building block.

Furthermore, HTS can be used to screen libraries of 4-phenyl-m-anisidine derivatives for a wide range of biological activities. bmglabtech.comdrugtargetreview.com This could lead to the identification of new "hit" compounds with potential therapeutic applications. bmglabtech.comdrugtargetreview.com The data generated from these screens can also provide valuable structure-activity relationship (SAR) information, which can guide the design of more potent and selective analogs. drugtargetreview.com

The integration of HTS with other advanced technologies, such as automated synthesis and computational modeling, promises to further accelerate the pace of discovery. By combining these powerful tools, researchers can rapidly design, synthesize, and test new derivatives of 4-phenyl-m-anisidine, leading to the development of new catalysts, materials, and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 4-Phenyl-m-anisidine hydrochloride to maximize yield and purity?

  • Methodological Approach : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride are synthesized by reacting 4-chloronitrobenzene with amines under alkaline conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Key parameters include:

  • Temperature : 60–80°C for nitro group reduction.
  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps.
  • Purification : Recrystallization using ethanol/water mixtures to remove unreacted precursors.
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • UV/Vis Spectroscopy : Identify λmax at ~235–288 nm for aromatic and amine moieties .
  • NMR : Use 1^1H and 13^13C NMR to resolve phenyl and methoxy substituents. For example, methoxy groups show signals at δ 3.7–3.9 ppm in 1^1H NMR .
  • Mass Spectrometry : Confirm molecular weight (e.g., 291.79 g/mol for analogous compounds) via ESI-MS .

Q. How can common impurities in this compound be identified and mitigated?

  • Impurity Profiling :

  • HPLC with PDA Detection : Compare retention times and UV spectra against reference standards .
  • Common Impurities : Unreacted aniline derivatives or byproducts from incomplete reduction. Use gradient elution (e.g., acetonitrile/water with 0.1% TFA) for separation .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Systematic Analysis :

  • Meta-Analysis : Follow Cochrane Handbook guidelines to assess study heterogeneity, including variations in cell lines, assay conditions, and compound purity .
  • Dose-Response Studies : Replicate experiments across multiple concentrations (e.g., 1 nM–100 µM) to establish EC50/IC50 consistency .
    • Mechanistic Validation : Use knockout models or enzyme inhibition assays to confirm target specificity .

Q. What experimental strategies are recommended for studying the stability of this compound under varying conditions?

  • Stability Protocol :

  • pH Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, and 72 hours .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C for hydrochloride salts) .
    • Data Interpretation : Degradation products (e.g., free anisidine) can be identified using LC-MS/MS .

Q. How can kinetic modeling be applied to optimize the synthesis of this compound?

  • Reaction Engineering :

  • Pseudo-First-Order Kinetics : Measure rate constants (k) for nitro reduction steps under varying hydrogen pressures .
  • DoE (Design of Experiments) : Use factorial designs to optimize temperature, catalyst loading, and reaction time .
    • Scale-Up Considerations : Maintain agitation rates >500 rpm to ensure consistent mass transfer in batch reactors .

Methodological Notes

  • Synthesis References : Analogous routes for piperidine and aniline derivatives highlight the importance of stepwise purification .
  • Analytical Standards : Cayman Chemical’s protocols for aniline hydrochloride derivatives emphasize rigorous purity thresholds (≥98%) .
  • Systematic Reviews : Cochrane methodologies ensure reproducibility in biological activity studies .

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Reactant of Route 1
Reactant of Route 1
4-Phenyl-m-anisidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Phenyl-m-anisidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.